N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide

Medicinal chemistry Halogen bonding TRPV1 antagonism

Researchers performing halogen-scanning SAR or conformational restriction studies require precise chemotypes-generic azabicyclic analogs risk divergent target engagement due to unquantified regioisomeric or halogen-dependent potency shifts. • Defined 6-yl regioisomer (CAS 524017-41-2) presents carboxamide at specific dihedral angle distinct from 5-yl isomer (CAS 524016-11-3), critical for mapping binding-site spatial tolerance. • 5-Cl substitution (XLogP3 1.7; Cl vdW radius 1.75 Å) provides reduced lipophilicity vs. 5-Br analog for improved solubility and metabolic stability. • Conformationally rigid scaffold (2 rotatable bonds) enables entropic contribution quantification to target binding. Supplied at ≥98% purity with full analytical documentation. Ships ambient.

Molecular Formula C10H12ClN3OS
Molecular Weight 257.74 g/mol
CAS No. 524017-41-2
Cat. No. B3270331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide
CAS524017-41-2
Molecular FormulaC10H12ClN3OS
Molecular Weight257.74 g/mol
Structural Identifiers
SMILESC1C2CC(C1NC2)NC(=O)C3=NC=C(S3)Cl
InChIInChI=1S/C10H12ClN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-5-1-6(7)12-3-5/h4-7,12H,1-3H2,(H,14,15)
InChIKeyXJBAOZDNJGHCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide (CAS 524017-41-2): Procurement-Relevant Physicochemical and Structural Profile


N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide (CAS 524017-41-2) is a conformationally constrained azabicyclo[2.2.1]heptane carboxamide that combines a rigid bicyclic secondary amine with a 5-chlorothiazole-2-carbonyl moiety. Its molecular formula is C₁₀H₁₂ClN₃OS, molecular weight 257.74 g/mol, calculated XLogP3-AA of 1.7, topological polar surface area of 82.3 Ų, and two hydrogen bond donors [1]. The compound belongs to a therapeutically relevant class of azabicyclic carboxamide derivatives described in patent literature as ligands for TRPV1 (vanilloid receptor) and muscarinic receptors [2][3]. Its defined substitution pattern—5-chloro on the thiazole ring and 6-yl attachment on the 2-azabicyclo[2.2.1]heptane scaffold—represents a specific chemotype within this broader class, and the combination of halogen electronegativity with the scaffold's conformational rigidity creates quantifiable physicochemical differences from its closest analogs that are relevant for molecular design and procurement decisions.

Why N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide Cannot Be Interchanged with Generic Analogs Without Data Verification


Within the azabicyclo[2.2.1]heptane carboxamide class, substitution at the thiazole 5-position (Cl vs. Br vs. H), the bicyclic attachment point (6-yl vs. 5-yl), and the heterocyclic warhead each produce quantifiably different molecular properties. The chlorine atom at the 5-position of the thiazole ring (van der Waals radius ~1.75 Å; electronegativity 3.16) creates a meaningfully different electronic and steric environment compared to the bromo analog (CAS 524017-40-1; van der Waals radius ~1.85 Å; electronegativity 2.96), which alters calculated logP, dipole moment, and hydrogen-bond acceptor capacity of the thiazole nitrogen [1]. The 6-yl regioisomer (CAS 524017-41-2) presents the carboxamide vector at a different dihedral angle than the 5-yl regioisomer (CAS 524016-11-3), which is expected to produce distinct target binding geometries as demonstrated across the broader azabicyclic carboxamide patent space where regioisomeric pairs show divergent TRPV1 IC₅₀ values [2]. These quantifiable physicochemical differences mean that substituting any generic azabicyclo[2.2.1]heptane carboxamide without explicit comparative data risks non-equivalent pharmacological or chemical behavior. The following evidence items quantify the key differentiation dimensions that a procurement decision should evaluate.

Quantitative Procurement Evidence Guide: N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide vs. Closest Analogs


Halogen-Dependent Lipophilicity and Steric Differentiation: 5-Chloro vs. 5-Bromo Analog

The replacement of chlorine (target compound, CAS 524017-41-2) with bromine (comparator CAS 524017-40-1) at the thiazole 5-position alters key computed physicochemical parameters relevant to target binding and pharmacokinetics. The target compound (Cl) has a calculated XLogP3-AA of 1.7 and exact mass of 257.0389609 Da [1]. The 5-bromo analog, by class-level inference from halogen physicochemical constants, is expected to exhibit higher lipophilicity (estimated ΔlogP ≈ +0.3 to +0.6 based on the Hansch π constant difference between Br and Cl on aromatic systems) and a larger molecular volume (Br van der Waals radius ~1.85 Å vs. Cl ~1.75 Å) [2]. This difference directly impacts membrane permeability, metabolic stability, and halogen-bonding interactions with biological targets—a factor demonstrated in structurally related TRPV1 antagonist series where halogen choice on the thiazole ring modulated activity by >10-fold [3].

Medicinal chemistry Halogen bonding TRPV1 antagonism

Regioisomeric Attachment Point Differentiation: 6-yl vs. 5-yl Substitution on the Azabicyclo[2.2.1]heptane Scaffold

The target compound (CAS 524017-41-2) bears the carboxamide at the 6-position of the 2-azabicyclo[2.2.1]heptane ring, whereas the 5-yl regioisomer (CAS 524016-11-3) attaches the identical 5-chlorothiazole-2-carboxamide group at the 5-position . The 2-azabicyclo[2.2.1]heptane scaffold has three stereocenters (positions 1, 4, and 6 for the 6-yl isomer; positions 1, 4, and 5 for the 5-yl isomer), and the attachment point determines the vector angle of the carboxamide pharmacophore relative to the bicyclic core. In the structurally characterized muscarinic agonist series 6-carboxymethyl-2-azabicyclo[2.2.1]heptane, the 6-substituted enantiomers displayed stereospecific receptor binding with eudismic ratios exceeding 10-fold [1]. By class-level inference, the 6-yl and 5-yl regioisomers of the chlorothiazole carboxamide series are expected to present the thiazole ring at divergent dihedral angles, producing non-equivalent pharmacophore geometries that cannot be assumed to yield comparable target binding.

Conformational analysis Receptor binding geometry Regioisomer SAR

Scaffold Conformational Rigidity: Azabicyclo[2.2.1]heptane vs. Flexible Piperidine or Pyrrolidine Carboxamides

The 2-azabicyclo[2.2.1]heptane scaffold imposes conformational rigidity that distinguishes it from monocyclic secondary amine carboxamides (e.g., piperidine or pyrrolidine analogs). The bicyclic system restricts the nitrogen lone pair orientation and reduces the number of accessible rotamers of the carboxamide bond. Computed properties show the target compound has only 2 rotatable bonds and a complexity value of 304 (PubChem computed) [1], compared to 3–4 rotatable bonds for a typical N-piperidinyl carboxamide analog. This rigidity translates to a reduced conformational entropy penalty upon target binding (estimated ΔΔS ≈ 5–15 J/mol·K based on freezing 1–2 additional rotatable bonds), which at 298 K corresponds to a theoretical binding affinity gain of approximately 3- to 6-fold compared to a fully flexible analog, assuming equivalent enthalpic interactions [2]. Patented 2-azabicyclo[2.2.1]heptane muscarinic ligands from Eli Lilly specifically leverage this rigidity to achieve sub-nanomolar binding affinities with improved subtype selectivity relative to flexible amine competitors [3].

Conformational restriction Entropic binding advantage Scaffold engineering

Hydrogen Bond Donor/Acceptor Pharmacophore: Thiazole Carboxamide vs. Oxadiazole or Pyrazine Isosteres

The target compound features a secondary amide linker connecting the azabicycloheptane to a 5-chlorothiazole ring. This presents a specific hydrogen bond donor/acceptor pattern (2 HBD, 4 HBA) with a topological polar surface area of 82.3 Ų [1]. In contrast, the pyrrolo[1,2-a]pyrazine-3-carboxamide analog (CAS not specified, but listed in PubChem as N-(2-azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide) replaces the thiazole sulfur with a fused pyrazine system, altering both HBA count and ring electronics [2]. The thiazole sulfur atom serves as a weak hydrogen bond acceptor and contributes to distinctive π-stacking and sulfur–aromatic interactions that pyrazine or oxadiazole isosteres cannot replicate. In the Sanofi TRPV1 patent series (EP2235016B1), thiazole-containing analogs showed divergent activity profiles from oxadiazole and pyridine congeners, with some thiazole derivatives achieving IC₅₀ values <10 nM while direct oxadiazole replacements showed IC₅₀ >100 nM under identical assay conditions, demonstrating that the heterocyclic warhead is not a generic interchangeable module [3].

Pharmacophore mapping Heterocycle SAR Hydrogen bonding

Commercial Availability and Purity Benchmarking: Target Compound vs. 5-Bromo Analog

As of May 2026, the target compound (CAS 524017-41-2) is commercially available from multiple vendors including Leyan (Cat. No. 1737364, purity 98%) and ChemScene . The 5-bromo analog (CAS 524017-40-1) is listed by Leyan (Cat. No. 1737363, purity 98%) at comparable purity grades . However, the target chloro compound has a lower molecular weight (257.74 vs. 302.19 g/mol for the bromo analog), which results in approximately 15% more molecules per unit mass—a meaningful consideration for high-throughput screening where compound quantity is mass-limited. Storage conditions for the chloro compound are specified as sealed, dry, 2–8°C , indicating adequate bench-top stability under refrigerated conditions. The MDL number (MFCD27996972) enables unambiguous database cross-referencing .

Chemical procurement Purity specification Building block sourcing

Ideal Research and Procurement Application Scenarios for N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide


TRPV1 Antagonist Lead Optimization: Halogen SAR Probe for Thiazole 5-Position

The 5-chloro substitution on the thiazole ring provides a specific physicochemical profile (XLogP3-AA = 1.7; Cl van der Waals radius 1.75 Å) that is distinct from the 5-bromo analog (estimated XLogP3-AA ≈ 1.9–2.1; Br van der Waals radius 1.85 Å) [1]. Given the precedent in EP2235016B1 for halogen-dependent TRPV1 antagonist potency [2], this compound is suited as a chloro-substituted probe in a halogen-scanning SAR strategy. A procurement decision favoring this compound over the bromo analog would be justified when the research hypothesis requires reduced lipophilicity (to improve aqueous solubility and metabolic stability) or when smaller halogen radius is needed to accommodate a sterically constrained binding pocket.

Conformational Restriction SAR: Evaluating Entropic Binding Advantages in Target Engagement

The 2-azabicyclo[2.2.1]heptane scaffold imposes conformational rigidity with only 2 rotatable bonds, compared to 3–4 rotatable bonds for typical monocyclic amine carboxamides [1]. This compound should be prioritized when the research objective is to quantify the entropic contribution of scaffold pre-organization to target binding affinity. The Eli Lilly patent US6124312 explicitly validates this scaffold for muscarinic receptor modulation with sub-nanomolar affinities attributed to conformational restriction [3]. Procurement is indicated when a project requires a rigid carboxamide building block to test whether conformational flexibility is detrimental to target engagement in the system under investigation.

Regioisomer-Specific Probe for Binding Site Topology Mapping

The 6-yl attachment of the carboxamide on the azabicyclo[2.2.1]heptane scaffold yields a distinct pharmacophore vector compared to the 5-yl regioisomer (CAS 524016-11-3) [1]. Based on class-level inference from the muscarinic agonist literature where 6-substituted enantiomers showed >10-fold stereospecific binding discrimination [4], this compound is appropriate when the research objective requires mapping the spatial tolerance of a target binding site for the carboxamide exit vector. Procurement of the specific 6-yl regioisomer is essential because the 5-yl isomer would present the thiazole warhead at a fundamentally different orientation, potentially abolishing target recognition.

Thiazole-Specific Pharmacophore Library Expansion

The thiazole carboxamide warhead presents a unique combination of hydrogen bond donors/acceptors (2 HBD, 4 HBA) with a sulfur atom capable of weak hydrogen bonding and sulfur–π interactions [1]. Patent literature demonstrates that thiazole-containing azabicyclic carboxamides can achieve TRPV1 IC₅₀ values below 10 nM, while direct oxadiazole replacements lose >10-fold potency [2]. This compound should be procured when building a focused library that requires the specific thiazole pharmacophore, and when prior screening with oxadiazole or pyrazine isosteres has failed to yield hits with adequate potency. The compound's commercial availability at 98% purity from multiple vendors ensures reproducible library quality .

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